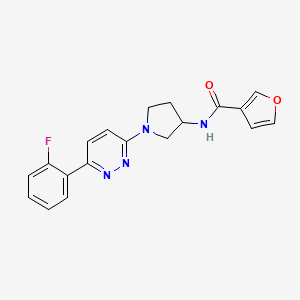

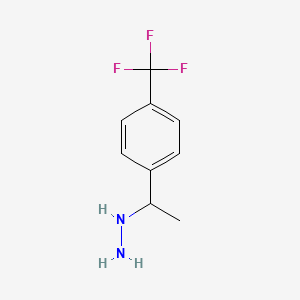

![molecular formula C17H16N2O5S B2511213 N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-13-5](/img/structure/B2511213.png)

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyridine moiety and carboxamide group, which are common in various synthesized molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, which are potent inhibitors of human cytomegalovirus DNA polymerase, involves the conformational restriction of the 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group . Similarly, the synthesis of novel polyamides containing a pyridyl moiety involves direct polycondensation reactions . These methods suggest that the synthesis of the compound would likely involve complex organic synthesis techniques, possibly including condensation reactions and the introduction of substituents to a pyridine core.

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from pyridine, often includes a planar aromatic system that can engage in pi-pi stacking and other non-covalent interactions . The presence of substituents like the dimethoxyphenyl group and the carboxamide moiety in the compound of interest would influence its molecular conformation and potential for intermolecular interactions, which are crucial for biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the functional groups present. For example, carboxamides can participate in various chemical reactions, including hydrolysis and condensation . The presence of a hydroxy group in the compound suggests potential for reactions involving hydrogen bonding or further chemical modifications, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pyridine and carboxamide groups are influenced by their molecular structure. For instance, polyamides synthesized from pyridine derivatives exhibit solubility in polar solvents and have significant thermal properties . The compound , with its aromatic and heterocyclic components, is likely to have similar solubility characteristics and thermal stability. The presence of methoxy groups may further affect its solubility in organic solvents.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of related compounds with antimicrobial properties. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, testing them for in vitro antimicrobial activities. This study suggests that compounds within this chemical class can be synthesized with specific properties aimed at combating microbial infections Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Novel Heterocyclic Structures

Bakhite, Al‐Sehemi, and Yamada (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting the versatility in synthesizing diverse heterocyclic compounds for potential applications in pharmaceuticals and materials science Bakhite, Al‐Sehemi, & Yamada, 2005.

Electrochromic and Polymeric Applications

Research by Chang and Liou (2008) on aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units showcases the application of related compounds in the development of electrochromic materials and polymers with unique electronic properties. This suggests potential research avenues for N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide in electronic and polymeric materials Chang & Liou, 2008.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-19-11-6-7-25-15(11)14(20)13(17(19)22)16(21)18-10-8-9(23-2)4-5-12(10)24-3/h4-8,20H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFAUUXJISYOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)OC)OC)O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

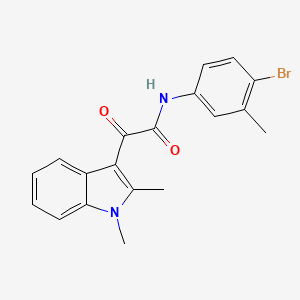

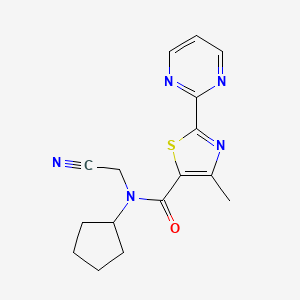

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

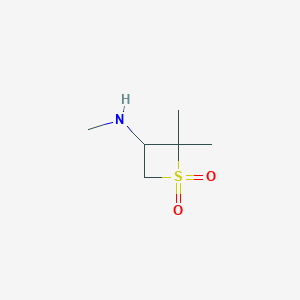

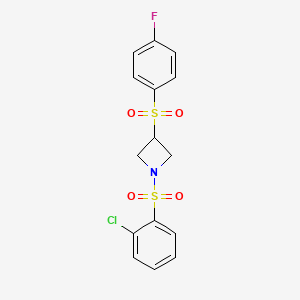

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

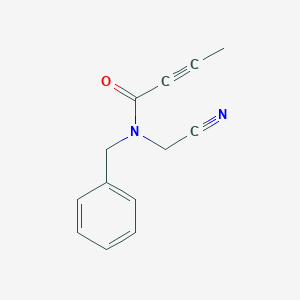

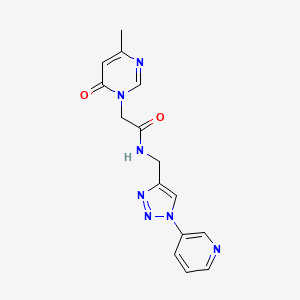

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)